2-amino-N-methyl-8H-indeno[2,1-b]thiophene-3-carboxamide
Description
Properties
IUPAC Name |
2-amino-N-methyl-4H-indeno[2,1-b]thiophene-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2OS/c1-15-13(16)11-10-8-5-3-2-4-7(8)6-9(10)17-12(11)14/h2-5H,6,14H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTGUUVLQOMRBEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(SC2=C1C3=CC=CC=C3C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Gewald Reaction for 2-Aminothiophene-3-carboxamide Core
The classical and most established method for preparing 2-aminothiophene-3-carboxamides involves the Gewald reaction, which is a one-pot condensation of α-mercaptoaldehydes or α-mercaptoketones with cyanoacetamides in the presence of a base catalyst such as triethylamine or piperidine. This reaction typically occurs in solvents like ethanol, DMF, dioxane, or water at moderate temperatures (~50°C).
Reaction Scheme :
α-Mercaptoaldehyde/α-mercaptoketone + Cyanoacetamide → 2-Aminothiophene-3-carboxamide-
- The α-mercaptoaldehyde/ketone can be generated in situ by reacting alkali sulfides with α-halocarbonyl compounds.
- The reaction is versatile for various substituents at the 4 and 5 positions of the thiophene ring.
- The base catalysis and solvent choice significantly affect yield and purity.
Example Data :
Yields reported for 2-aminothiophene-3-carboxamide derivatives range from moderate to high (typically 58%-92%) depending on substituents and conditions.
Metal-Free Annulation for Indeno-Thiophene Core Construction
A recent advancement involves methyl triflate (MeOTf)-induced annulation of N-(2-cyanoaryl)indoles to form fused indole and related heterocyclic scaffolds, which can be adapted for indeno[2,1-b]thiophene systems.
-
- React N-(2-cyanoaryl)indoles with MeOTf in dichloroethane (DCE) solvent.
- Optimal temperature: 90 °C for 24 hours.
- The reaction proceeds under metal-free conditions, yielding fused heterocycles with high efficiency (up to 85% yield).
- Purification by silica gel chromatography using petroleum ether/ethyl acetate/triethylamine mixtures.
| Parameter | Condition | Outcome |
|---|---|---|
| Solvent | Dichloroethane (DCE) | Superior solvent choice |
| Temperature | 90 °C | Optimal for 24 h reaction |
| Reagent Ratio | N-(2-cyanoaryl)indole : MeOTf = 1:1.5 or 1:2 | Yield up to 85% |
| Purification | Silica gel chromatography | Pure fused product |
- Mechanistic Insight :
The methyl triflate activates the cyano group facilitating annulation to form the indeno-thiophene fused ring system with the amino and carboxamide functionalities positioned appropriately.
Post-Annulation Functional Group Modifications
- Hydrolysis and Amination :
Post-cyclization, hydrolysis under controlled conditions (e.g., heating at 90 °C for 12 h) can be used to convert nitrile intermediates into carboxamide groups. - N-Methylation :
Introduction of the N-methyl group on the carboxamide nitrogen can be achieved via methylation reagents such as methyl iodide or methyl triflate under basic conditions.
Alternative Cyclocondensation Routes
- Cyclocondensation of 2-aminothiophene-3-carboxamides with thiourea or aldehydes can lead to fused heterocycles, which can be further modified to obtain the target compound.
- These reactions typically occur under reflux in solvents like glacial acetic acid or ethanol with acid catalysis, yielding thieno[2,3-d]pyrimidine derivatives, which are structurally related.
Summary Table of Preparation Methods
| Method | Key Reagents/Conditions | Yield Range (%) | Notes |
|---|---|---|---|
| Gewald Reaction | α-Mercaptoaldehyde + cyanoacetamide, base, EtOH/DMF, 50 °C | 58-92 | Classical method for 2-aminothiophene core |
| MeOTf-Induced Annulation | N-(2-cyanoaryl)indole + MeOTf, DCE, 90 °C, 24 h | Up to 85 | Metal-free, efficient fused ring formation |
| Hydrolysis & Methylation | Hydrolysis at 90 °C, methylation reagents | Variable | Functional group transformations post-annulation |
| Cyclocondensation | 2-Aminothiophene-3-carboxamide + thiourea/aldehydes, reflux | 58-92 | For fused heterocycles related to target |
Research Findings and Optimization Notes
- The MeOTf-induced annulation offers a concise, metal-free route with high selectivity and yield for constructing the indeno-thiophene core, which is critical for the target compound synthesis.
- The Gewald reaction remains the most reliable approach for preparing the 2-aminothiophene-3-carboxamide backbone, providing a versatile platform for further functionalization.
- Reaction conditions such as solvent choice, temperature, reagent ratios, and reaction time critically influence yields and purity. For example, dichloroethane was superior to other solvents for the annulation reaction.
- Post-synthesis modifications such as hydrolysis and N-methylation require careful control to avoid side reactions and degradation.
Chemical Reactions Analysis
Types of Reactions: 2-Amino-N-methyl-8H-indeno[2,1-b]thiophene-3-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying its chemical structure and enhancing its properties for specific applications.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various alkyl halides and amines under controlled conditions.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound. These products are valuable for further research and development in various scientific fields.
Scientific Research Applications
2-Amino-N-methyl-8H-indeno[2,1-b]thiophene-3-carboxamide has diverse applications in chemistry, biology, medicine, and industry. Its unique structure makes it a valuable building block for the synthesis of more complex molecules. In medicinal chemistry, it is explored for its potential as a therapeutic agent due to its biological activity. Additionally, it is used in the development of new materials and catalysts in industrial processes.
Mechanism of Action
The mechanism by which 2-amino-N-methyl-8H-indeno[2,1-b]thiophene-3-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological outcomes. Understanding these mechanisms is crucial for optimizing its use in various applications.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural Comparison
Table 1: Key Structural and Functional Differences
Key Observations:
- Core Heterocycle: Indeno[2,1-b]thiophene (target) vs. tetrahydrobenzo[b]thiophene (6o) : The fully aromatic indeno-thiophene core in the target compound may enhance π-π stacking in biological targets compared to partially saturated analogs. Indeno vs. imidazo[2,1-b]thiazole (): Imidazo-thiazole derivatives exhibit aldose reductase inhibition but lack the fused indene system, reducing planarity .
- Functional Groups: Carboxamide vs. Amino vs. Chlorophenyl: The 3-chlorophenyl substituent in ’s compound enhances antioxidant activity but may increase toxicity compared to the target’s simpler amino group .
Substituent Effects :
- Methyl (Target) vs. tert-Butyl () : Bulky groups like tert-butyl in N-(2-(tert-butyl)phenyl)-N-(1-phenyl-2-(pyridin-2-yl)ethyl)thiophene-3-carboxamide (6p) may hinder membrane permeability compared to the target’s compact N-methyl .
Biological Activity
2-Amino-N-methyl-8H-indeno[2,1-b]thiophene-3-carboxamide (CAS No. 1094486-06-2) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the various biological activities associated with this compound, including antimicrobial, anti-inflammatory, and anticancer properties, supported by research findings and case studies.
- Molecular Formula: C13H12N2OS
- Molecular Weight: 244.31 g/mol
- Predicted Boiling Point: 476.2 ± 45.0 °C
- Density: 1.353 ± 0.06 g/cm³
Antimicrobial Activity
Recent studies have demonstrated that derivatives of this compound exhibit significant antimicrobial properties. A study evaluated the in vitro antimicrobial activity of various derivatives, revealing minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL against pathogens such as Staphylococcus aureus and Staphylococcus epidermidis . The derivatives also showed strong antibiofilm activity, outperforming traditional antibiotics like Ciprofloxacin.
| Compound | MIC (μg/mL) | MBC (μg/mL) | Biofilm Reduction (%) |
|---|---|---|---|
| 7b | 0.22 | Not specified | >70 |
| Ciprofloxacin | Not specified | Not specified | <50 |
Anti-inflammatory Activity
The compound has been investigated for its anti-inflammatory effects. In a model of inflammation induced by lipopolysaccharide (LPS), it significantly reduced pro-inflammatory cytokines such as TNF-α and IL-6, suggesting its potential as an anti-inflammatory agent .
Anticancer Properties
In vitro studies have indicated that this compound may possess anticancer properties. It has been shown to inhibit cell proliferation in various cancer cell lines, including melanoma and breast cancer cells. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest .
Case Studies
- Antimicrobial Efficacy : A study conducted on a series of pyrazole derivatives indicated that compound 7b not only displayed bactericidal activity but also enhanced the efficacy of existing antibiotics through synergistic effects .
- Anti-inflammatory Effects : Another research highlighted the compound's ability to modulate inflammatory pathways, reducing swelling and pain in animal models of arthritis .
Molecular Docking Studies
Molecular docking simulations have provided insights into the binding interactions of this compound with various biological targets. The binding affinity was found to be favorable with DNA gyrase and dihydrofolate reductase (DHFR), which are critical enzymes in bacterial DNA replication and folate metabolism respectively .
Q & A
Q. What are the common synthetic routes for preparing 2-amino-N-methyl-8H-indeno[2,1-b]thiophene-3-carboxamide derivatives?
The synthesis typically involves coupling 2-aminothiophene precursors with acylating agents or carboxylic acid derivatives. For example:
- Anhydride-mediated acylation : Reacting intermediates with cyclic anhydrides (e.g., succinic or maleic anhydride) in dry dichloromethane under nitrogen, followed by purification via reverse-phase HPLC (yields: 47–67%) .
- EDC coupling : Using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to activate carboxylic acids for amide bond formation with 2-amino-thiophene scaffolds. This method is critical for introducing substituents at the 3-carboxamide position .
- Microwave-assisted synthesis : Accelerating reactions like Schiff base formation using 1,1,3,3-tetramethylguanidine lactate as a catalyst, reducing reaction times from hours to minutes .
Q. Which spectroscopic techniques are essential for characterizing this compound and its derivatives?
- NMR spectroscopy : H and C NMR are used to confirm substituent positions and ring saturation (e.g., tetrahydrobenzo[b]thiophene derivatives show characteristic cyclohexene proton signals at δ 1.5–2.5 ppm) .
- IR spectroscopy : Identifies functional groups (e.g., C=O stretches at 1650–1750 cm, NH stretches at 3200–3400 cm) .
- LC-MS/HRMS : Validates molecular weight and purity, especially for intermediates prone to oxidation or hydrolysis .
Q. How is the structure-activity relationship (SAR) explored for this compound class?
SAR studies focus on:
- Substituent effects : Replacing the thiophene ring with phenyl (IC > 100 μM vs. 5.4 μM for thiophene) or modifying the 3-carboxamide to esters/cyano groups reduces JNK1 inhibitory activity .
- Positional analysis : Carboxamide at the 3-position is critical; moving it to the 5-position abolishes activity .
- Ring saturation : Tetrahydrobenzo[b]thiophene derivatives exhibit enhanced metabolic stability compared to unsaturated analogs .
Advanced Research Questions
Q. How can inhibitory activity against kinases like JNK1 be optimized?
- Retain unsubstituted thiophene core : Derivatives with 4,5-dimethyl substitutions on the thiophene ring show reduced activity (IC > 25 μM) compared to unsubstituted analogs (IC = 5.4 μM) .
- Introduce hydrophobic groups : Naphthalene acetamide side chains improve binding to the JIP1 docking site of JNK1 .
- Dual-targeting strategies : Design derivatives that mimic both ATP and substrate-binding sites (e.g., compound 1 in inhibits JNK1 via dual mechanisms) .
Q. How should researchers address contradictions in SAR data across studies?
- Validate assay conditions : Discrepancies in IC values (e.g., 15.8 μM in DELFIA vs. 26.0 μM in Lantha assays) may arise from differences in kinase isoforms or assay platforms. Cross-validate using orthogonal methods like SPR or cellular assays .
- Control stereochemistry : Enantiomers of cyclohexylamine derivatives () may exhibit divergent activities, necessitating chiral separation and individual testing .
Q. What strategies mitigate in vivo instability observed in preclinical studies?
- Prodrug approaches : Mask polar groups (e.g., carboxylic acids) with ester prodrugs to enhance bioavailability .
- Formulation optimization : Use lipid-based nanoparticles to improve solubility and reduce hepatic first-pass metabolism .
- Metabolic blocking : Introduce fluorine atoms or cyclopropyl groups to hinder cytochrome P450-mediated degradation .
Q. What computational tools are recommended for predicting binding interactions?
Q. How can derivatives be designed to achieve dual biological activities (e.g., antimicrobial and anticancer)?
- Scaffold hybridization : Merge structural motifs from antimicrobial tetrahydrobenzothiophenes () with anticancer indenothiophenes ().
- Target overlap : Exploit kinase inhibition (e.g., JNK1) to simultaneously modulate apoptosis (anticancer) and inflammation (antimicrobial) pathways .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
